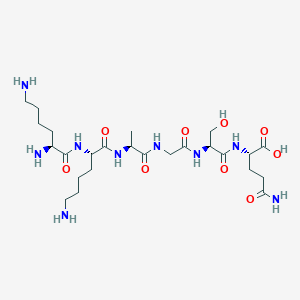
1,3-Diphenyl-1,3-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is often recrystallized from ethanol or ethanol/chloroform mixtures under red light to ensure purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: Reacts with singlet oxygen to form unstable peroxides that decompose into 1,2-dibenzoylbenzene.
Cycloaddition: Acts as a highly reactive diene in Diels-Alder reactions.
Substitution: Can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Singlet oxygen, often generated in the presence of methylene blue and red laser light.
Cycloaddition: Dienophiles such as 1,3-butadiene.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Oxidation: 1,2-Dibenzoylbenzene.
Cycloaddition: Polyaromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1,3-dihydro-2-benzofuran has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.
Biology: Employed in the photoinactivation of cancer cells containing hematoporphyrin.
Medicine: Investigated for its potential in detecting reactive oxygen species and as a model compound in singlet fission studies.
Industry: Utilized in the synthesis of complex polyaromatic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2-benzofuran involves its reactivity with singlet oxygen and other reactive oxygen species. When exposed to singlet oxygen, the compound forms unstable peroxides that decompose into 1,2-dibenzoylbenzene . It also acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be compared with other benzofuran derivatives such as:
2,5-Diphenyl-3,4-benzofuran: Similar in structure but differs in the position of phenyl groups.
1,4-Diphenyl-2,3-benzofuran: Another structural isomer with different chemical properties.
The uniqueness of this compound lies in its high reactivity with singlet oxygen and its use as a fluorescent probe, making it invaluable in various scientific applications .
Eigenschaften
CAS-Nummer |
7111-67-3 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
1,3-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
InChI-Schlüssel |
QWOOLPKXUCBAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)

![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)


![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

